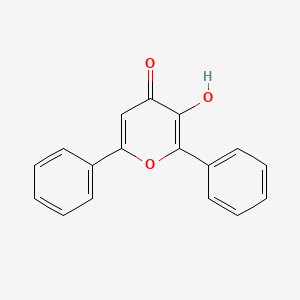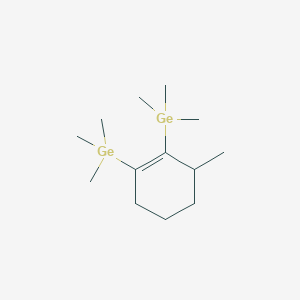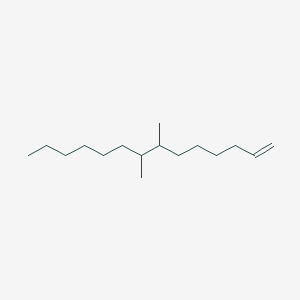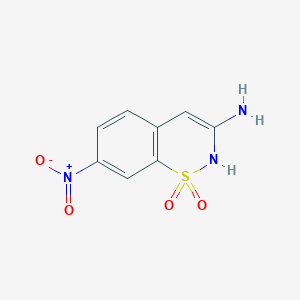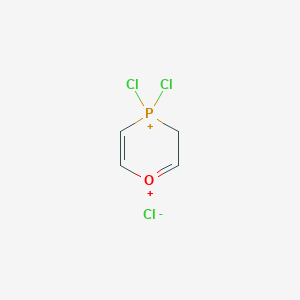![molecular formula C14H19NO3 B14295140 2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate CAS No. 113102-37-7](/img/structure/B14295140.png)
2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate is a chemical compound that belongs to the carbamate family It is characterized by the presence of a phenyl group attached to a butylcarbamate moiety through a prop-1-en-2-yl ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate typically involves the reaction of phenol with prop-1-en-2-yl chloride to form 2-[(Prop-1-en-2-yl)oxy]phenol. This intermediate is then reacted with butyl isocyanate to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ether linkage and the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through distillation or recrystallization to ensure the purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or antifungal properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the formulation of coatings, adhesives, or other industrial products due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate compounds, which are known to inhibit cholinesterase enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodopropynyl butylcarbamate: A related compound with antifungal properties used in paints and coatings.
Phenyl butylcarbamate: Lacks the prop-1-en-2-yl ether linkage but shares similar chemical properties.
Uniqueness
2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate is unique due to the presence of the prop-1-en-2-yl ether linkage, which can influence its reactivity and interactions with other molecules
Propriétés
Numéro CAS |
113102-37-7 |
|---|---|
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
(2-prop-1-en-2-yloxyphenyl) N-butylcarbamate |
InChI |
InChI=1S/C14H19NO3/c1-4-5-10-15-14(16)18-13-9-7-6-8-12(13)17-11(2)3/h6-9H,2,4-5,10H2,1,3H3,(H,15,16) |
Clé InChI |
DQPHQTASZIWUJU-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)OC1=CC=CC=C1OC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


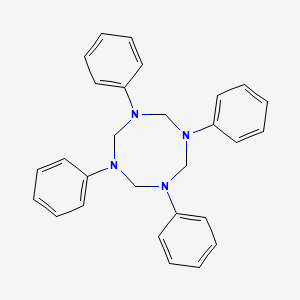

![Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-](/img/structure/B14295074.png)
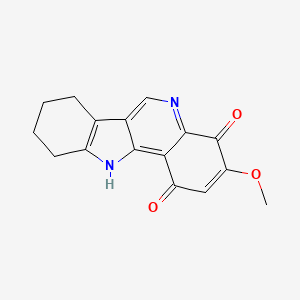
![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)

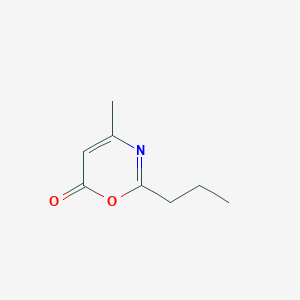
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)

